molecular formula C17H17FO B1327711 3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone CAS No. 898753-78-1

3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone

Cat. No. B1327711
M. Wt: 256.31 g/mol
InChI Key: ITMUOMVKFVIXRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the formation of complex structures with specific substituents that influence their properties. For instance, the synthesis of BF2 chelated 3,3'-dimethyl-5,5'-diarylazadipyrromethenes shows the possibility of achieving high quantum yields in the near-infrared spectral region, which could be relevant for the synthesis of "3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone" if similar synthetic strategies are employed .

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone" has been characterized using single-crystal X-ray diffraction and computational methods. For example, the crystal structure of 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride was determined, which could provide insights into the potential crystal structure of the compound . Additionally, computational studies on related compounds have been conducted to calculate molecular geometry and spectroscopic properties .

Chemical Reactions Analysis

The reactivity of related compounds has been explored, such as the generation of 2,3-dimethylene-2,3-dihydrothiophene from a precursor through a fluoride-induced elimination process . This indicates that the compound "3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone" may also undergo specific reactions based on the functional groups present in its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, including their emissive properties in organic and aqueous solvents , and their nonlinear optical (NLO) properties . These studies suggest that "3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone" may also exhibit interesting optical properties, which could be useful in various applications such as in the development of new materials for nonlinear optics .

Scientific Research Applications

Photographic and Fluorographic Detection

  • Scintillation Autography : A study by Bonner and Laskey (1974) developed a method for detecting tritium in polyacrylamide gels through scintillation autography, using 2,5-diphenyloxazole in dimethyl sulphoxide. This method was found to be more sensitive than conventional autoradiography for isotopes like 14C and 35S (Bonner & Laskey, 1974).

Polymer Science and Material Chemistry

  • Electroactive Poly(Arylene Sulphide) : Research by Yamamoto et al. (1992) on the electro-oxidative polymerization of 3,5-dimethylthiophenol to poly(2,6-dimethylphenylene sulphide) highlights the potential for developing semi-conductive materials (Yamamoto et al., 1992).
  • Copoly(1,3,4-Oxadiazole-Ether)s : Hamciuc et al. (2008) explored the creation of thin films from aromatic copolyethers containing 1,3,4-oxadiazole rings and phthalide groups, demonstrating high thermal stability and potential applications in electronics (Hamciuc et al., 2008).

Organic Chemistry and Reactions

  • Regioselectivity in Fluorination : Jereb et al. (2004) investigated the regioselectivity and kinetics of fluorination of alkyl-substituted phenols, providing insights into the intricacies of organic synthesis and chemical transformations (Jereb et al., 2004).
  • Photorelease Studies : Pelliccioli et al. (2001) focused on the photorelease of HCl from o-methylphenacyl chloride, offering valuable data for understanding reaction mechanisms in photochemistry (Pelliccioli et al., 2001).

Fluorescence and Sensing

  • Fluorescent Molecular Probes : Diwu et al. (1997) synthesized 2,5-diphenyloxazoles as fluorescent solvatochromic dyes, showcasing their application in biological probes and sensors (Diwu et al., 1997).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, its potential health effects, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, new applications, or new derivatives of the compound.


Please note that the availability of this information can vary


properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-7-8-13(2)14(11-12)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMUOMVKFVIXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644747
Record name 3-(2,5-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone

CAS RN

898753-78-1
Record name 1-Propanone, 3-(2,5-dimethylphenyl)-1-(2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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